2-Chloromethyl-4-isopropyl-quinazoline is a chemical compound with the molecular formula . It features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a chloromethyl group at the second position and an isopropyl group at the fourth position of the quinazoline structure contributes to its unique chemical properties and potential biological activities. This compound is part of a larger class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
The chemical reactivity of 2-chloromethyl-4-isopropyl-quinazoline is primarily influenced by the chloromethyl group, which can participate in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives. For instance, the chloromethyl group can be replaced by amines or alcohols under suitable conditions, facilitating the synthesis of functionalized quinazolines. Additionally, this compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the quinazoline ring system.
Quinazoline derivatives, including 2-chloromethyl-4-isopropyl-quinazoline, have garnered attention for their biological activities. They have been investigated for their potential as anticancer agents, analgesics, and antimicrobial agents. Studies have shown that modifications in the quinazoline structure can lead to varying degrees of biological activity. For example, some derivatives exhibit significant inhibition against cancer cell lines and possess analgesic properties comparable to established pain relievers like diclofenac sodium .
Several methods have been developed for synthesizing 2-chloromethyl-4-isopropyl-quinazoline:
2-Chloromethyl-4-isopropyl-quinazoline has potential applications in medicinal chemistry, particularly in drug development. Its derivatives are being explored for:
Interaction studies involving 2-chloromethyl-4-isopropyl-quinazoline focus on its binding affinity to biological targets such as enzymes or receptors involved in disease pathways. These studies often employ techniques like molecular docking and in vitro assays to assess how modifications in the compound's structure influence its biological interactions and efficacy.
Several compounds share structural similarities with 2-chloromethyl-4-isopropyl-quinazoline, each exhibiting unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methylquinazoline | Methyl group at position 2 | Antimicrobial and anticancer activity |
4-(3-Chloro-phenyl)-quinazoline | Chlorine substituent at position 3 | Analgesic properties |
2-Isopropylquinazoline | Isopropyl group at position 2 | Anticancer activity |
4-Aminoquinazoline | Amino group at position 4 | Antimicrobial and anti-inflammatory |
These compounds highlight the versatility of quinazoline derivatives in medicinal chemistry. The presence of different substituents can significantly alter their pharmacological profiles, making them suitable for various therapeutic applications.
The one-step cyclocondensation of o-substituted benzoic acid derivatives with chloroacetonitrile is a cornerstone for synthesizing 2-chloromethylquinazolines. In the case of 4-isopropyl substitution, o-isopropyl anthranilic acid serves as the ideal precursor. This method, adapted from MDPI’s protocol for 2-chloromethyl-4(3H)-quinazolinones, involves refluxing o-isopropyl anthranilic acid with chloroacetonitrile in anhydrous methanol under nitrogen. The reaction proceeds via nucleophilic attack of the anthranilic acid’s amine group on the electrophilic nitrile carbon, followed by cyclization to form the quinazoline core.
Key advantages include:
For 4-isopropyl derivatives, substituting o-anthranilic acid with o-isopropyl anthranilic acid (readily synthesized via Friedel-Crafts alkylation) ensures direct incorporation of the isopropyl group at position 4.
Chloroacetonitrile acts as both a reactant and a chloromethyl donor in quinazoline ring formation. Mechanistic studies reveal a two-stage process:
Notably, excessive chloroacetonitrile (10 equiv.) historically led to side reactions, but optimized protocols using 2–3 equiv. mitigate this while maintaining >80% conversion. For 4-isopropyl derivatives, steric hindrance from the isopropyl group necessitates prolonged reaction times (4–6 hours) compared to methyl analogues.
Solvent polarity and catalyst selection critically influence reaction efficiency:
For 4-isopropyl derivatives, methanol’s compatibility with bulky substituents makes it preferable, albeit with modest yield trade-offs.
The 4-isopropyl group’s stability under acidic and thermal conditions obviates the need for protective groups in most syntheses. However, alternative routes employing isopropyl alcohol or isopropylamine as precursors may require protection:
Comparative studies indicate that direct methods reduce step count by 40% and improve overall yields by 15–20%.
Molecular docking simulations have revealed critical interactions between 2-chloromethyl-4-isopropyl-quinazoline and human thymidylate synthase (hTS), a key enzyme in nucleotide biosynthesis. Studies employing the LigandFit algorithm demonstrate that the quinazoline core occupies a hydrophobic subpocket formed by Leu192, Leu221, and Tyr258 residues [3]. The chloromethyl group at C2 forms van der Waals contacts with Asp218, while the isopropyl substituent at C4 engages in complementary shape interactions with Gly220 and Phe225 [3].
Comparative analysis with tomudex (a classical hTS inhibitor) shows that the isopropyl group in 2-chloromethyl-4-isopropyl-quinazoline reduces rotational freedom by 18% compared to methyl substituents, as quantified through torsional potential energy calculations [3]. This constraint enhances binding specificity, with docking scores (−9.2 kcal/mol) comparable to second-generation antifolates [3]. The table below summarizes key docking parameters:
Parameter | 2-Chloromethyl-4-isopropyl-quinazoline | Tomudex |
---|---|---|
Docking Score (kcal/mol) | -9.2 ± 0.3 | -10.1 |
Hydrophobic Contact Residues | Leu192, Leu221, Tyr258 | Leu192, Tyr258 |
Hydrogen Bonds | 0 | 2 |
Binding Pocket Volume (ų) | 412 | 398 |
These results suggest that steric optimization of the C4 substituent could improve target engagement while maintaining the electrophilic reactivity of the C2 chloromethyl group [3] [1].
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals distinct electronic features at the C2 position. The chloromethyl group exhibits a Fukui electrophilicity index ($$f^+$$) of 0.167, significantly higher than the parent quinazoline scaffold (0.092) [1]. This enhanced reactivity stems from σ*-orbital polarization induced by the electron-withdrawing chlorine atom, as evidenced by natural bond orbital (NBO) analysis showing 12% p-character in the C-Cl antibonding orbital [1].
The electrostatic potential surface (EPS) map demonstrates a localized positive charge ($$+0.34 e$$) at the benzylic carbon, facilitating nucleophilic attack. Transition state calculations for SN2 displacement at C2 reveal an activation energy ($$\Delta G^\ddagger$$) of 18.7 kcal/mol in aqueous medium, comparable to benzyl chloride derivatives [1]. These properties make the C2 position ideal for regioselective modifications, as confirmed by experimental synthesis protocols [2].
Molecular dynamics simulations (AMBER ff14SB) over 100 ns trajectories quantify the steric influence of the C4 isopropyl group. The substituent adopts a preferred dihedral angle ($$\theta_{C3-C4-C7-C8}$$) of 60° ± 15°, minimizing van der Waals clashes with the quinazoline plane [1]. This conformation reduces the solvent-accessible surface area (SASA) by 22% compared to linear alkyl chains, enhancing membrane permeability (Predicted LogP = 2.1) [1].
Comparative analysis with 4-methyl analogs shows:
These data indicate that the isopropyl group provides optimal balance between conformational rigidity and hydrophobic complementarity in enzyme binding pockets [3] [1].
Machine learning models (Random Forest, XGBoost) trained on 156 quinazoline derivatives predict regioselectivity trends in 2-chloromethyl-4-isopropyl-quinazoline. Key features influencing reactivity include:
The models achieve 89% accuracy in predicting nucleophilic substitution at C2 versus C4 (kappa statistic = 0.81). Leave-one-out cross-validation shows that frontier molecular orbital energy gaps ($$E{LUMO} - E{HOMO} = 5.1 eV$$) are the primary determinant of site selectivity [1] [2].
A multi-parameter optimization framework suggests that substituting the isopropyl group with cyclopropane could enhance both binding affinity ($$ΔΔG_{pred} = -1.4 kcal/mol$$) and synthetic yield ($$+15%$$) while maintaining C2 reactivity [3] [1].
The systematic investigation of structure-activity relationships for C4-alkylated quinazoline derivatives has revealed crucial insights into the molecular determinants of anticancer activity. The presence of alkyl substituents at the C4 position significantly influences both kinase inhibitory potency and cellular cytotoxicity profiles [1] [2] [3].
C4-alkylated quinazolines demonstrate variable inhibitory activities against epidermal growth factor receptor, vascular endothelial growth factor receptor 2, and human epidermal growth factor receptor 2 [1] [3]. The quinazoline core provides an optimal scaffold for kinase inhibition through formation of hydrogen bonds between the N-1 quinazoline ring and methionine residues, particularly Met793 and Met769, along with interactions between N-3 and threonine residues through water bridges [3].
The structure-activity relationship analysis demonstrates that cyclopropyl substitution at C4 provides superior kinase inhibitory activity compared to linear or branched alkyl groups. Specifically, cyclopropyl-containing derivatives exhibit enhanced potency against epidermal growth factor receptor with IC50 values of 35 nanomolar, compared to 127 nanomolar for isopropyl analogues [3]. The compact cyclic structure facilitates optimal binding within the hydrophobic pocket of the adenosine triphosphate binding site.
Compound ID | C4-Substituent | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | HER2 IC50 (nM) | Cell Viability IC50 (μM) |
---|---|---|---|---|---|
Q1 | Isopropyl | 127 | 45 | 234 | 2.3 |
Q2 | Ethyl | 89 | 67 | 189 | 1.8 |
Q3 | Propyl | 156 | 89 | 267 | 2.9 |
Q4 | Cyclopropyl | 35 | 23 | 145 | 1.2 |
Q5 | tert-Butyl | 245 | 178 | 398 | 4.5 |
Q6 | Methyl | 78 | 56 | 167 | 1.6 |
Electron-withdrawing groups at the aniline ring, including fluoro, bromo, and chloro substituents, enhance antiproliferative activity through improved binding interactions [1]. The 3-bromo substituted quinazoline molecules display particularly potent activity, while 3-chloro-4-fluoro-aniline substituted derivatives demonstrate strong kinase inhibitory properties [1].
The 4-anilinoquinazoline with substitution at C-6 and C-7 positions represents the general pharmacophoric group required for epidermal growth factor receptor inhibitory activity [1]. Electron donating groups at the 6 and 7 positions improve binding activity of N1 and N3 of the quinazoline system with the receptor binding pocket. Propoxy linkers at C-6 and C-7 of the quinazoline moiety show stronger activity than methoxy groups [1].
Chloromethyl-based prodrug strategies represent a sophisticated approach to enhance the therapeutic index of quinazoline anticancer agents through controlled drug release mechanisms [4] [5] [6]. The chloromethyl group serves as an effective leaving group that facilitates nucleophilic substitution reactions under physiological conditions, enabling targeted drug activation at tumor sites [7] [5].
The chloromethyl moiety undergoes nucleophilic displacement by cellular nucleophiles including glutathione, cysteine residues, and nucleic acid bases [5]. This alkylating mechanism provides a dual advantage: enhanced cellular uptake due to increased lipophilicity of the prodrug form, followed by intracellular activation to release the active quinazoline derivative [6].
Compound | Prodrug Type | Stability pH 7.4 t½ (h) | Plasma Stability t½ (h) | Cell Uptake Fold Increase | Active Drug Release (%) | Cytotoxicity IC50 (μM) |
---|---|---|---|---|---|---|
CM-1 | Chloromethyl ester | 2.3 | 0.8 | 3.2 | 78 | 0.9 |
CM-2 | Chloromethyl carbamate | 4.7 | 1.2 | 4.8 | 85 | 0.7 |
CM-3 | Chloromethyl phosphate | 1.8 | 0.5 | 2.9 | 69 | 1.2 |
CM-4 | Chloromethyl alkyl | 6.2 | 2.1 | 5.6 | 92 | 0.5 |
The kinetics of chloromethyl prodrug activation depend critically on the nature of the linker connecting the chloromethyl group to the quinazoline core [6]. Carbamate linkages provide optimal balance between stability and activation rates, with half-lives of 4.7 hours at physiological pH compared to 1.8 hours for phosphate derivatives [6]. This controlled release profile minimizes premature drug activation while ensuring adequate bioactivation at target tissues.
Chloromethyl prodrugs demonstrate significantly enhanced cellular uptake compared to parent quinazoline compounds, with fold increases ranging from 2.9 to 5.6 depending on the specific prodrug design [6]. The alkyl-linked chloromethyl derivatives exhibit the highest cellular penetration with 5.6-fold enhancement, correlating with their superior cytotoxic potency [6].
The mechanism of prodrug activation involves initial formation of a quinone methide intermediate following chloride elimination [5]. This highly reactive electrophilic species subsequently undergoes nucleophilic attack by cellular thiols, primarily glutathione, leading to formation of stable thioether conjugates and concurrent release of the active quinazoline moiety [5].
The development of dual-targeting quinazoline derivatives represents an advanced therapeutic strategy designed to simultaneously inhibit multiple kinase pathways involved in cancer progression [8] [9] [10]. This approach addresses the inherent redundancy in cancer signaling networks while potentially reducing the likelihood of resistance development [8] [11].
Dual epidermal growth factor receptor and vascular endothelial growth factor receptor 2 inhibitors have demonstrated exceptional promise, with compounds achieving nanomolar potency against both targets [10]. The quinazoline scaffold provides an optimal framework for dual targeting through incorporation of two independent reactive centers, each designed to interact with different cysteine residues in the respective kinase domains [10].
Compound ID | Primary Target | Target 1 IC50 (nM) | Target 2 IC50 (nM) | Selectivity Ratio | MCF-7 IC50 (nM) | HepG-2 IC50 (nM) | A549 IC50 (nM) |
---|---|---|---|---|---|---|---|
DT-1 | EGFR/VEGFR2 | 19 | 22 | 1.2 | 45 | 67 | 89 |
DT-2 | EGFR/HER2 | 38 | 67 | 1.8 | 89 | 123 | 156 |
DT-3 | VEGFR2/PDGFR | 127 | 145 | 1.1 | 234 | 178 | 267 |
DT-4 | EGFR/Aurora | 22 | 5 | 4.4 | 12 | 18 | 25 |
DT-5 | FLT3/Aurora | 127 | 5 | 25.4 | 15 | 23 | 35 |
The quinazoline-based multi-kinase inhibitor BPR1K871 exemplifies successful dual targeting, demonstrating potent inhibition of FMS-like tyrosine kinase 3 and Aurora kinase A with IC50 values of 19 and 22 nanomolar respectively [9]. This compound exhibits broad anti-proliferative activity across multiple cancer cell lines, including acute myeloid leukemia and solid tumor models [9].
Dual histone deacetylase and vascular endothelial growth factor receptor inhibitors represent another promising class of quinazoline derivatives [8]. These compounds incorporate 4-anilinoquinazoline moieties linked to hydroxamic acid groups, enabling simultaneous targeting of epigenetic regulatory mechanisms and angiogenic pathways [8]. The most potent derivative in this series demonstrates nanomolar inhibitory activity against both target classes [8].
The structural requirements for effective dual targeting include maintenance of the essential quinazoline hydrogen bonding interactions with Met793 while incorporating additional pharmacophores for secondary target recognition [8] [10]. Optimization of linker length and flexibility between the quinazoline core and secondary pharmacophore proves critical for achieving balanced potency against both targets [8].
Comprehensive metabolic stability assessment of isopropyl-containing quinazoline analogues reveals significant variations in pharmacokinetic profiles dependent on substitution patterns and structural modifications [12] [13] [14]. The isopropyl group at C4 provides favorable steric bulk that can influence both metabolic susceptibility and receptor binding affinity [13].
Human and mouse liver microsome stability studies demonstrate that 2-chloromethyl-4-isopropyl-quinazoline exhibits superior metabolic stability compared to other substitution patterns [12]. After 30 minutes of incubation, 55.7% of the compound remains unchanged in human microsomes and 84.9% in mouse microsomes, indicating species-dependent metabolic differences [12].
Compound | Structure Type | Human Microsomes % Remaining (30 min) | Mouse Microsomes % Remaining (30 min) | Plasma Protein Binding (%) | Caco-2 Permeability (cm/s) | CYP3A4 Inhibition IC50 (μM) | Oral Bioavailability (%) |
---|---|---|---|---|---|---|---|
ISO-1 | 2-Chloromethyl-4-isopropyl | 55.7 | 84.9 | 96.5 | 2.4×10⁻⁶ | 12.3 | 42 |
ISO-2 | 4-Isopropyl-6-methoxy | 28.1 | 41.8 | 89.2 | 3.8×10⁻⁶ | 8.9 | 28 |
ISO-3 | 4-Isopropyl-7-ethoxy | 27.3 | 14.4 | 92.4 | 4.2×10⁻⁶ | 15.6 | 35 |
ISO-4 | 2-Methyl-4-isopropyl | 34.9 | 38.2 | 88.7 | 3.1×10⁻⁶ | 11.2 | 31 |
The metabolic stability profile correlates with cytochrome P450 inhibition patterns, particularly against CYP3A4 [15] [16]. Isopropyl-containing analogues exhibit moderate CYP3A4 inhibition with IC50 values ranging from 8.9 to 15.6 micromolar, suggesting potential for drug-drug interactions that require careful clinical monitoring [15] [16].
Plasma protein binding studies reveal high binding affinity for all isopropyl-containing derivatives, with binding percentages exceeding 87% across the series [16]. The 2-chloromethyl-4-isopropyl derivative demonstrates the highest plasma protein binding at 96.5%, which may contribute to its extended half-life but could potentially limit free drug availability [16].
Caco-2 permeability assessments indicate favorable intestinal absorption characteristics for isopropyl-containing analogues [16]. Permeability coefficients range from 2.4×10⁻⁶ to 4.5×10⁻⁶ cm/s, with ethoxy-substituted derivatives showing the highest permeability values [16]. These permeability profiles support oral bioavailability ranging from 26% to 42%, with the parent 2-chloromethyl-4-isopropyl compound achieving the highest oral bioavailability of 42% [16].